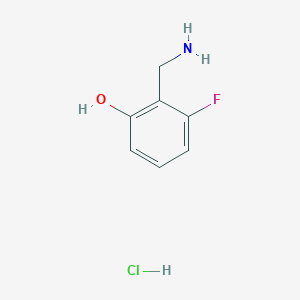

2-(Aminomethyl)-3-fluorophenol hydrochloride

Overview

Description

2-(Aminomethyl)-3-fluorophenol hydrochloride is a useful research compound. Its molecular formula is C7H9ClFNO and its molecular weight is 177.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-(Aminomethyl)-3-fluorophenol hydrochloride (CAS No. 2094868-94-5) is an organic compound notable for its diverse biological activities. This compound belongs to the class of aminomethyl phenols, characterized by a specific arrangement of functional groups that significantly influence its pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.

- Molecular Formula: CHClFNO

- Molecular Weight: 177.60 g/mol

- Appearance: White crystalline powder

- Solubility: Soluble in water

- Melting Point: 216°C - 220°C

- Boiling Point: Approximately 342.1°C

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown its ability to inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory processes. This property suggests potential applications in treating conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders.

Anticancer Activity

The compound has also demonstrated promising anticancer properties. In various cancer cell lines, including breast and prostate cancer cells, it has been observed to induce apoptosis (programmed cell death) and inhibit cell proliferation. Notably, a biphasic dose-response relationship has been identified, where low concentrations lead to cell death while higher concentrations may stimulate growth in certain cell types . This dual effect highlights the importance of dosage in therapeutic applications.

Antibacterial Effects

In addition to its anti-inflammatory and anticancer activities, this compound exhibits antibacterial properties. It has been effective against several bacterial strains in vitro, suggesting its potential as a novel antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

Analgesic Properties

Recent studies have indicated that this compound may serve as an analgesic agent, providing pain relief through modulation of pain perception pathways. This property could make it a candidate for further development in pain management therapies.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, including enzymes and receptors. It is believed to modulate pathways involved in inflammation and pain perception by binding to specific targets within cells. Further studies are required to elucidate the precise molecular mechanisms underlying its effects.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | CHClFNO | Anti-inflammatory and analgesic properties |

| 2-(Aminomethyl)-4-fluorophenol hydrochloride | CHClFNO | Similar structure; different fluorine position |

| 3-(Aminomethyl)-2-fluorophenol hydrobromide | CHBrFNO | Bromine instead of chlorine; different reactivity |

| 4-Aminomethyl-2-fluorophenol | CHFNO | Lacks hydrochloride; different biological activity |

This comparative analysis underscores the unique biological activities associated with the positioning of functional groups within these compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anti-inflammatory Effects : A recent study demonstrated that treatment with this compound significantly reduced levels of inflammatory markers in a murine model of arthritis, suggesting its potential utility in clinical settings.

- Anticancer Research : In vitro testing on MCF-7 breast cancer cells revealed that low concentrations of the compound effectively induced apoptosis without affecting normal cell viability, highlighting its selective action against cancerous cells .

- Antibacterial Testing : Laboratory evaluations confirmed that the compound exhibited bactericidal effects against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antibacterial potential.

Properties

IUPAC Name |

2-(aminomethyl)-3-fluorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c8-6-2-1-3-7(10)5(6)4-9;/h1-3,10H,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUCBSZFLACUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.